REACTION_SMILES
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[Cl:15][c:16]1[cH:17][cH:18][c:19]2[n:20]([n:21]1)[c:22]([C:25]([F:26])([F:27])[F:28])[n:23][n:24]2.[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][N:9]2[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]2)[cH:6][cH:7]1>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][N:9]2[CH2:10][CH2:11][N:12]([c:16]3[cH:17][cH:18][c:19]4[n:20]([n:21]3)[c:22]([C:25]([F:26])([F:27])[F:28])[n:23][n:24]4)[CH2:13][CH2:14]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)c1nnc2ccc(Cl)nn12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc(CN2CCNCC2)cc1
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Name
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Type
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product
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Smiles
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FC(F)(F)c1nnc2ccc(N3CCN(Cc4ccc(Cl)cc4)CC3)nn12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |